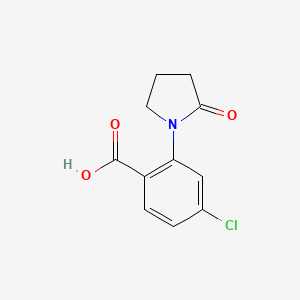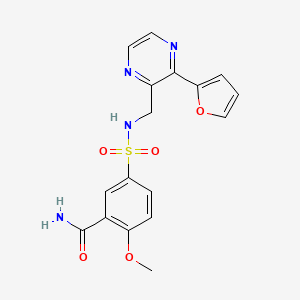
N-(1-(benzofuran-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It is a core structure in many biologically active compounds.
Synthesis Analysis
The synthesis of benzofuran derivatives has been achieved through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives plays a crucial role in determining their pharmacological properties. The pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist has led to the identification of compounds with improved physicochemical properties and metabolic stability.
Chemical Reactions Analysis
Benzofuran derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.
科学的研究の応用
Synthesis Techniques and Chemical Transformations
- The synthesis and oxidation of tetrahydrobenzofurans provide a foundation for understanding the chemical transformations and synthetic routes that could be applicable to N-(1-(benzofuran-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide. These processes highlight the versatility of benzofuran derivatives in chemical synthesis and their potential modifications for desired properties (Levai et al., 2002).
Antimicrobial and Antioxidant Activities
- The synthesis of novel benzodifuranyl compounds and their derivatives demonstrates antimicrobial and anti-inflammatory potential, suggesting that compounds with benzofuran moieties, like this compound, may possess similar biological activities and could be explored for these properties (Abu‐Hashem et al., 2020).
Fluorescent Probes and Materials Science
- The development of fluorescent probes based on benzofuran derivatives indicates the application of such compounds in materials science, particularly in the creation of fluorescent materials for biological and chemical sensing. This suggests a potential research avenue for this compound in developing novel fluorescent probes or materials with unique photophysical properties (Bodke et al., 2013).
Antifungal Potential
- Benzofuran-1,2,3-triazole hybrids have been investigated for their fungicidal preservative properties, providing insights into the potential application of benzofuran derivatives in preserving materials against fungal degradation. This could hint at the application of this compound in similar contexts, either as a preservative agent or in the development of antifungal materials (Abedinifar et al., 2020).
作用機序
While the specific mechanism of action for “N-(1-(benzofuran-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide” is not available, benzofuran derivatives have been found to exhibit various biological activities. For example, some benzofuran derivatives have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
特性
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10(18-17(20)16-11(2)19-22-12(16)3)8-14-9-13-6-4-5-7-15(13)21-14/h4-7,9-10H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYSCXUKGLTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-amine;hydrochloride](/img/structure/B2882356.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)
![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)


![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine](/img/structure/B2882376.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)